1-(3,4-Dichlorophenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine is a synthetic compound investigated as a potential PET imaging tracer for visualizing pyruvate kinase M2 (PKM2) expression in glioblastoma [, ]. PKM2 is an enzyme involved in the final step of glycolysis, a process often dysregulated in cancer cells. Its preferential expression in glioblastoma cells compared to healthy brain tissue makes it a promising target for diagnostic imaging and therapy monitoring [, ].
The primary application of 1-(3,4-Dichlorophenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine, specifically its radiolabeled form [¹⁸F]DASA-23, is in the field of molecular imaging [, , ].
Glioblastoma Detection and Monitoring: [¹⁸F]DASA-23 has shown promising results in preclinical and early clinical studies for visualizing PKM2 expression in glioblastoma [, , ]. Its ability to cross the blood-brain barrier and accumulate in PKM2-expressing tumor cells allows for the delineation of tumor boundaries from surrounding healthy brain tissue [, ].
Therapy Response Assessment: Preclinical studies suggest that [¹⁸F]DASA-23 can potentially monitor treatment response in glioblastoma []. Changes in [¹⁸F]DASA-23 uptake post-treatment with temozolomide (TMZ), a standard chemotherapy drug, or Tumor Treating Fields (TTFields), an emerging therapy, indicate alterations in tumor metabolism and potential treatment efficacy [].
CAS No.: 137945-48-3
CAS No.: 2922-94-3
CAS No.: 17729-30-5
CAS No.: 19039-02-2
CAS No.: 186825-39-8
CAS No.: 919005-14-4